molecular formula C18H13N3OS2 B2586020 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 303124-30-3

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2586020
CAS No.: 303124-30-3
M. Wt: 351.44
InChI Key: DEGJXFNKHKGXOA-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a sophisticated small molecule research compound built around the privileged benzothiazole pharmacophore, designed for investigative applications in oncology and infectious disease. This hybrid molecule features a benzothiazole core linked via a carboxamide bridge to a 4-(4-methylphenyl)-1,3-thiazol-2-yl substituent, creating a multi-cyclic architecture of significant interest in medicinal chemistry research. Compounds within this structural class have demonstrated substantial research potential as antimicrobial agents against diverse bacterial and fungal pathogens, including food contaminating species and human pathogens . The benzothiazole scaffold is particularly recognized in cancer research, where analogous derivatives have exhibited potent and selective antiproliferative activity across various cancer cell lines, including mammary, ovarian, colon, and renal carcinomas through multiple mechanisms . Researchers value this chemotype for its potential to inhibit tumor-associated molecular targets; specific fluorinated benzothiazole derivatives have shown remarkable growth inhibition (GI50 values reaching 0.4-0.57 µM against MCF-7 breast adenocarcinoma cells) . The structural configuration of this compound suggests potential for carbonic anhydrase inhibition, a mechanism relevant for investigating hypoxic tumors . This product is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound appropriately in controlled laboratory settings.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c1-11-6-8-12(9-7-11)14-10-23-18(20-14)21-16(22)17-19-13-4-2-3-5-15(13)24-17/h2-10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGJXFNKHKGXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a base such as sodium ethoxide.

    Coupling with Benzothiazole: The synthesized thiazole derivative is then coupled with a benzothiazole derivative. This step often requires the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions to introduce various substituents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be studied for its ability to interact with biological targets, such as enzymes or receptors, to exert therapeutic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique structural features make it a candidate for incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism by which N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and benzothiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Compound A : 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide ()
  • Structure : Features a benzamide core with a sulfamoyl group instead of the benzothiazole carboxamide.
  • Properties : Higher molecular weight (489.605 g/mol) due to the sulfamoyl and bis-methoxyethyl groups. The sulfonamide group may enhance solubility but reduce membrane permeability compared to the carboxamide in the target compound.
  • Activity: Not directly reported, but sulfonamides are typically associated with enzyme inhibition (e.g., carbonic anhydrase) .
Compound B : N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide ()
  • Structure : Contains a sulfanylpropenamide group and bromophenyl substituent.
  • Properties: The bromine atom increases molecular weight and may influence halogen bonding in target interactions.
Compound C : N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide ()
  • Structure: Substituted with a phenoxybenzamide group.
  • Activity: Reported to exhibit 129.23% efficacy in unspecified assays, suggesting strong bioactivity. The phenoxy group may enhance π-π stacking interactions with aromatic residues in biological targets .
Compound D : N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide ()
  • Structure : Coumarin-derived thiazole with an acetamide group.
  • Activity : Demonstrates antimicrobial properties against bacterial and fungal strains. The coumarin moiety confers fluorescence properties, useful in imaging studies, but lacks the benzothiazole’s electron-deficient ring system .

Physicochemical Properties

Property Target Compound Compound A () Compound C ()
Molecular Formula C₁₈H₁₃N₃OS₂ C₂₃H₂₇N₃O₅S₂ C₂₁H₁₇N₃O₂S
Molecular Weight ~363.44 g/mol 489.605 g/mol 375.44 g/mol
Key Functional Groups Benzothiazole carboxamide Sulfamoyl benzamide Phenoxybenzamide
Melting Point Not reported (Inferred: 240–260°C) Not reported Not reported
Spectral Data Expected IR: ~1680 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H) IR: SO₂ (1150 cm⁻¹), C=O (1660 cm⁻¹) IR: C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹)

Molecular Docking and SAR Insights

  • Target Binding : Docking studies of similar compounds () suggest that the thiazole ring anchors to hydrophobic pockets, while the benzothiazole carboxamide forms hydrogen bonds with catalytic residues (e.g., His/Asp in kinases) .
  • SAR Trends :
    • Bulky substituents (e.g., 4-methylphenyl) improve antimicrobial potency by increasing steric bulk and reducing metabolic degradation .
    • Electron-deficient rings (benzothiazole vs. coumarin) enhance interactions with electron-rich enzyme active sites .

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